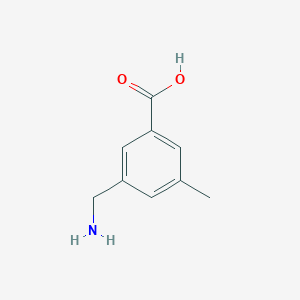

3-(Aminomethyl)-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-(aminomethyl)-5-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

RJRPLKGENZNLJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)CN |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Aminomethyl 5 Methylbenzoic Acid and Its Precursors

Established Synthetic Pathways for the Core Structure of 3-(Aminomethyl)-5-methylbenzoic Acid

The creation of the this compound scaffold relies on established organic chemistry reactions, starting from readily available aromatic precursors. The key challenge lies in the regioselective introduction of the aminomethyl and carboxyl groups at the meta positions relative to each other, alongside the methyl group.

The synthesis of substituted benzoic acids often begins with simpler, commercially available aromatic compounds. A common strategy involves the functionalization of a pre-existing benzene (B151609) ring. For instance, the synthesis of related aminomethylbenzoic acids has been achieved through a sequence of reactions starting from precursors like cyanobenzyl chloride. google.com A plausible pathway for this compound could originate from 3,5-dimethylbenzoic acid. This multi-step process would involve the selective modification of one of the methyl groups.

A general, illustrative pathway could proceed as follows:

Benzylic Bromination: Starting with 3,5-dimethylbenzoic acid, one of the methyl groups can be selectively halogenated, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light), to yield 3-(bromomethyl)-5-methylbenzoic acid.

Nitrogen Introduction: The resulting benzylic bromide is a versatile intermediate. The aminomethyl group can be introduced via several methods:

Direct Amination: Reaction with ammonia (B1221849) or an ammonia equivalent. However, this can lead to the formation of secondary and tertiary amine byproducts. google.com

Gabriel Synthesis: Using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis provides a classic method for forming primary amines with fewer side products.

Azide (B81097) Substitution: Reaction with sodium azide to form 3-(azidomethyl)-5-methylbenzoic acid, followed by reduction of the azide group (e.g., via catalytic hydrogenation or with triphenylphosphine) to the desired amine.

An alternative approach involves building the quinazolinone core from 2-bromo-5-methylbenzoic acid, which serves as a key aromatic precursor in a copper-catalyzed coupling reaction. acs.org This highlights how substituted benzoic acids are themselves crucial intermediates in the synthesis of more complex molecules. acs.org Similarly, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starts from m-toluic acid, which undergoes a sequence of nitration, hydrogenation, and chlorination reactions. google.com

The efficiency of a synthetic route is highly dependent on the optimization of reaction parameters to maximize yield and minimize byproducts. semanticscholar.org Key factors include the choice of solvent, temperature, reaction time, and the specific reagents or catalysts used. semanticscholar.orgscielo.br

For instance, in copper-catalyzed coupling reactions used to construct quinazolinone scaffolds from 2-halobenzoic acids, various parameters are systematically investigated. acs.org The choice of base, catalyst loading, temperature, and reaction time can significantly impact the conversion rate and final yield. acs.orgscielo.br A study on the synthesis of Ziresovir found that using DIPEA, a base with large steric hindrance, improved the yield of a nucleophilic substitution step to 96.3%. acs.org Temperature is also a critical factor; the same study noted that increasing the reaction temperature from 60 °C to 80 °C improved the yield from 83.1% to 96.5%. acs.org

Table 1: Example of Reaction Condition Optimization for a Cu-Catalyzed Quinazolinone Synthesis acs.org

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | 80 | 6 | 81.2 |

| 2 | K₂CO₃ | 80 | 6 | 96.5 |

| 3 | K₃PO₄ | 80 | 6 | 75.4 |

| 4 | K₂CO₃ | 70 | 6 | 91.3 |

| 5 | K₂CO₃ | 80 | 5 | 95.7 |

Similarly, amination reactions require careful control to prevent over-alkylation. google.com The choice between using ammonia directly versus a protected nitrogen source like an azide or phthalimide is a critical decision in the reagent selection process. The optimization process ensures that the desired product is obtained efficiently, which is crucial for both laboratory-scale synthesis and potential industrial production. semanticscholar.org

Synthesis of Protected Forms and Advanced Intermediates

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from participating in undesired side reactions. wiley-vch.deresearchgate.net For a molecule like this compound, both the amine and carboxylic acid groups may require protection depending on the subsequent reaction steps.

The amino group is nucleophilic and must often be protected during synthesis. beilstein-journals.org Carbamates are one of the most common and effective classes of protecting groups for amines. masterorganicchemistry.com Among these, the tert-butyloxycarbonyl (Boc) group is widely used due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acids. masterorganicchemistry.comorganic-chemistry.org

The protection of an amine as its Boc-carbamate is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgbeilstein-journals.org A variety of conditions can be employed, allowing for flexibility depending on the specific substrate. beilstein-journals.org

Table 2: General Conditions for Boc-Protection of Aliphatic Amines beilstein-journals.orgbeilstein-journals.org

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | DIPEA | THF | Room temperature, 8 hours |

| Di-tert-butyl dicarbonate (Boc₂O) | None (amine is the base) | THF | 0 °C to room temperature, overnight |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (aq) | THF / Water | Room temperature |

The Boc group is orthogonal to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for complex, selective protection strategies. organic-chemistry.org The removal of the Boc group is typically accomplished under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which regenerates the free amine. masterorganicchemistry.com

The carboxylic acid group can also be transformed into other functional groups, such as esters or amides, to facilitate subsequent reactions or to create advanced intermediates. These transformations must be selective to avoid reacting with other parts of the molecule.

Esterification: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, can protect it from reacting as an acid and can also increase its solubility in organic solvents. A mild and efficient method for this conversion is the use of diazomethane, which readily converts carboxylic acids to their corresponding methyl esters. wiley-vch.de This method is often compatible with many amine-protecting groups. Esters are generally stable to acidic conditions used for Boc-group removal but can be cleaved by saponification using an aqueous base like sodium hydroxide. wiley-vch.de

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide bond. This is a fundamental transformation in peptide synthesis and the creation of other complex molecules. A multi-step procedure for converting a carboxylic acid to an amide may involve: researchgate.net

Protection of other reactive groups (if necessary).

Activation of the carboxylic acid: This is often done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: The activated acid chloride is then reacted with a desired amine to form the amide bond.

Deprotection to reveal the final product.

These selective transformations are essential for building complex molecules from the this compound scaffold.

Derivatization Approaches from this compound

Derivatization refers to the process of chemically modifying a compound to produce a new compound with different properties. Starting with this compound, derivatization can occur at either the amino group or the carboxylic acid group, making it a useful building block for more complex molecules.

One key application is in the synthesis of larger, biologically active molecules. The amine functionality of an aminomethyl group can act as a nucleophile. For example, in a related synthesis, an aminomethyl group on an oxetane (B1205548) ring is used to displace a chlorine atom from a 4-chloroquinazoline (B184009) intermediate in a nucleophilic aromatic substitution reaction. acs.org This demonstrates how the aminomethyl moiety of this compound could be used to couple the molecule to other heterocyclic systems. acs.org

Another common reason for derivatization is for analytical purposes, such as preparing a molecule for gas chromatography-mass spectrometry (GC-MS) analysis. Carboxylic acids and amines are often derivatized to increase their volatility. A reagent like 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) can react with carboxylic acid groups to form PFB esters. nih.gov Under basic conditions, it can also react with acidic C-H bonds or N-H bonds. nih.gov Derivatizing this compound with PFB-Br could lead to the formation of the PFB ester at the carboxylic acid site and the PFB-protected amine, creating a derivative suitable for GC-MS analysis. nih.gov

Amide Coupling Reactions for Diversification

Amide bond formation is a cornerstone of medicinal chemistry and materials science, and this compound is an ideal substrate for such transformations. The primary amino group of the aminomethyl substituent can be readily acylated by a diverse range of carboxylic acids, while the benzoic acid moiety can be coupled with various amines. This dual reactivity allows for the generation of large libraries of compounds with varied physicochemical properties.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. A variety of reagents have been developed for the activation of carboxylic acids and the subsequent coupling with amines. nih.gov Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govajchem-a.com These reagents facilitate the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.

The general scheme for amide bond formation involving this compound can be envisioned in two ways:

Acylation of the aminomethyl group: The amino group can react with a variety of carboxylic acids (R-COOH) to form a new amide bond. This allows for the introduction of diverse "R" groups, modifying the steric and electronic properties of the final molecule.

Amidation of the carboxylic acid group: The carboxylic acid can be activated and reacted with a range of primary or secondary amines (R-NH2 or R2-NH) to yield the corresponding amide. This strategy allows for the exploration of a different chemical space by varying the amine component.

The efficiency of these coupling reactions can be influenced by several factors, including the choice of solvent, temperature, and the presence of steric hindrance near the reactive centers. For instance, amide coupling with electron-deficient amines can be sluggish, often requiring optimized conditions and specific reagent combinations to achieve satisfactory results. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble byproducts, widely used. nih.gov |

| DCC (Dicyclohexylcarbodiimide) | DMAP | High reactivity, but byproduct removal can be challenging. ajchem-a.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | High efficiency, particularly for sterically hindered substrates. nih.gov |

| TPTU-NMI (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) with N-methylimidazole) | N/A | Effective for coupling with anilines. luxembourg-bio.com |

| COMU-collidine (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) with collidine) | N/A | Performs well in aqueous media. luxembourg-bio.com |

Substitution and Other Functionalization Reactions on the Aromatic Ring

Further diversification of the this compound scaffold can be achieved through functionalization of the aromatic ring. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing a variety of substituents onto a benzene ring. wikipedia.orgmsu.edu The existing substituents on the ring—the aminomethyl group (once protected) and the carboxylic acid group—will direct the position of incoming electrophiles.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the aminomethyl group is an activating, ortho-, para-directing group. However, under the acidic conditions often required for EAS reactions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. Therefore, to achieve ortho/para substitution relative to the aminomethyl group, it is typically necessary to protect the amine, for example, as an amide. The methyl group is a weakly activating, ortho-, para-directing group. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied to a suitably protected derivative of this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or solvent. google.com Halogenated derivatives serve as valuable precursors for further cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgopenstax.org Friedel-Crafts acylation, in particular, is a robust method for introducing a ketone functionality, which can then be a site for further chemical modifications. chemguide.co.uk It is important to note that Friedel-Crafts reactions often fail on strongly deactivated rings. openstax.org

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and yield, taking into account the electronic properties of the substituted benzene ring.

Formation of Complex Molecules via this compound as a Building Block

The bifunctional nature of this compound makes it an excellent building block or scaffold for the synthesis of more complex and biologically active molecules. mdpi.com Its defined geometry allows for the precise spatial arrangement of appended functionalities.

A notable example of the utility of a similar structural motif is in the synthesis of Ziresovir, a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein. acs.orgresearchgate.netnih.gov In an optimized synthesis of Ziresovir, a key step involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with 3-(aminomethyl)oxetan-3-amine (B8734408). acs.orgacs.org This amine serves as the "head" portion of the final drug molecule. The structural similarity between 3-(aminomethyl)oxetan-3-amine and this compound highlights the potential of the latter to be used in a similar capacity to introduce a specific pharmacophoric element into a larger molecule. The aminomethyl group provides the point of attachment, while the substituted benzoic acid core offers a rigid framework for orienting other substituents.

The synthesis of Ziresovir demonstrates that the aminomethyl functionality can react with high selectivity. acs.orgacs.org This selectivity is crucial when constructing complex molecules with multiple reactive sites. By analogy, this compound can be used in multi-step syntheses where the amino and carboxyl groups are reacted sequentially to build up a larger molecular architecture. For instance, the carboxylic acid could be anchored to a solid support for combinatorial synthesis, while the amino group is used for diversification through amide coupling.

Furthermore, this building block is suitable for use in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly efficient for generating molecular diversity and have been employed in the synthesis of various biologically active compounds. beilstein-journals.orgfrontiersin.org

Comparative Analysis of Synthetic Efficiencies and Research Scalability

For instance, a common route to aminomethyl-functionalized benzoic acids involves the bromination of a methylbenzoic acid precursor followed by ammonolysis. nih.gov An alternative approach could involve the reduction of a corresponding cyanobenzoic acid. Each of these routes has its own set of advantages and disadvantages.

Table 2: Hypothetical Comparison of Synthetic Routes to this compound

| Parameter | Route A: Bromination/Ammonolysis of 3,5-Dimethylbenzoic Acid | Route B: Reduction of 3-Cyano-5-methylbenzoic Acid |

| Starting Material | 3,5-Dimethylbenzoic Acid | 3-Methyl-5-bromobenzoic Acid |

| Key Steps | Radical bromination, Nucleophilic substitution with an ammonia equivalent | Cyanation, Nitrile reduction |

| Potential Yield | Moderate to good | Potentially high |

| Scalability | Radical bromination can be challenging to control on a large scale. | Catalytic reduction is generally scalable. |

| Reagent Cost/Toxicity | Use of bromine and radical initiators. | Use of cyanide sources (toxic) and reducing agents (e.g., H2/catalyst, boranes). |

| Green Chemistry Aspects | Generation of HBr as a byproduct. | Potential for catalytic, high atom-economy reduction step. |

The development of industrial processes for structurally related molecules, such as (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), provides valuable insights into the factors that are critical for scalability. niscpr.res.ingoogle.comgoogle.comnih.gov These often involve the development of stereoselective or enzymatic steps to ensure high purity of the final product. For large-scale synthesis, factors such as the ease of purification, the avoidance of chromatographic separations, and the ability to perform reactions in a "one-pot" fashion are highly desirable. nih.govrsc.orgresearchgate.net The synthesis of Ziresovir, for example, was optimized to a three-step process that avoids column chromatography, highlighting the importance of process optimization for practical applications. acs.orgacs.org

Ultimately, the choice of the most efficient and scalable synthetic route will depend on a multi-faceted evaluation that balances chemical efficiency with economic and environmental considerations.

Iii. Structural Modifications and Derivative Design in Research

Design Principles for Novel 3-(Aminomethyl)-5-methylbenzoic Acid Derivatives

The creation of new chemical entities from a lead compound like this compound relies on strategic design principles. These principles aim to optimize the molecule's properties by understanding its interactions at a molecular level and exploring its structural diversity.

Rational drug design is a cornerstone for developing derivatives with improved potency and selectivity. This approach leverages knowledge of the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that fit precisely into the binding site. For derivatives of this compound, this process involves identifying key pharmacophoric features—the aminomethyl group, the carboxylic acid, and the methyl-substituted phenyl ring—and modifying them to enhance interactions with a specific target.

Key strategies in rational design include:

Target-Specific Modifications: If the biological target is known, derivatives are designed to form specific bonds (e.g., hydrogen bonds, ionic bonds) or engage in favorable interactions (e.g., hydrophobic, pi-stacking) with amino acid residues in the target's active site. For instance, the carboxylic acid group can act as a hydrogen bond acceptor or donor, while the aminomethyl group can form salt bridges.

Bioisosteric Replacement: Functional groups on the parent molecule can be replaced with other groups (bioisosteres) that have similar physical or chemical properties, potentially improving the compound's activity or pharmacokinetic profile.

Scaffold Hopping: In some cases, the core benzoic acid scaffold might be replaced with a different chemical structure that maintains the crucial spatial arrangement of the key interacting groups.

Research on other molecular classes provides a template for this approach. For example, the design of novel tubulin polymerization inhibitors has been achieved by creating derivatives that target the colchicine-binding site, leading to potent antiproliferative activity. nih.gov Similarly, structure-based rational design has successfully produced selective and potent degraders of specific protein kinases by optimizing the molecule's interaction with its target protein. nih.gov These principles are directly applicable to the design of novel this compound derivatives for various therapeutic targets. nih.govppor.az

The specific arrangement of substituents on the benzene (B151609) ring is critical to a molecule's biological activity and physical properties. Investigating isomeric and positional analogs of this compound is a fundamental strategy to understand the spatial requirements of its biological target. This involves synthesizing and testing isomers where the aminomethyl, methyl, and carboxyl groups are placed at different positions on the phenyl ring.

Such studies can reveal:

Optimal Substitution Pattern: Determining which positional arrangement of functional groups yields the highest activity.

Impact on Physical Properties: The substitution pattern is a known determinant of physical characteristics like polymorphism, which is the ability of a compound to exist in multiple crystalline forms. rsc.orguky.edu Different polymorphs can have distinct solubilities and stabilities.

Receptor Fit: Understanding how moving a functional group affects the molecule's ability to bind to its target, providing a map of the binding pocket's steric and electronic constraints.

For example, research on 3-methyl-2-(phenylamino)benzoic acids demonstrated that the substitution pattern is a key determinant of polymorphism, more so than conformational flexibility alone. rsc.org

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are essential for mapping the relationship between a molecule's chemical structure and its biological effect. drugdesign.org By synthesizing a series of related compounds and evaluating their activity, researchers can deduce which parts of the molecule are crucial for its function.

SAR studies for this compound derivatives systematically explore how adding, removing, or modifying substituents on the core structure affects biological activity. nih.gov The primary points for modification are the phenyl ring, the amino group, and the carboxylic acid.

Key findings from SAR studies on related benzoic acid derivatives indicate that:

Phenyl Ring Substituents: Adding electron-withdrawing or electron-donating groups to the phenyl ring can significantly alter the molecule's electronic properties, influencing its binding affinity. rsc.orgmdpi.com Hydrophilic substituents may facilitate interactions with polar amino acid residues, while a hydrophobic core can enhance interactions with nonpolar regions of a target. iomcworld.com

Amino Group Modifications: The primary amine of the aminomethyl group can be modified to secondary or tertiary amines, or converted to amides or sulfonamides. These changes alter the group's hydrogen bonding capacity, basicity, and steric bulk, which can fine-tune target binding.

Carboxylic Acid Modifications: The carboxylic acid can be esterified or converted into an amide to probe the importance of its acidic nature and hydrogen-bonding capabilities for biological activity.

The following table illustrates a hypothetical SAR for a series of derivatives based on general principles observed in similar compound classes.

| Compound | R1 (on Phenyl Ring) | R2 (on Amino Group) | Relative Biological Activity |

|---|---|---|---|

| Parent | 5-CH₃ | -H | 1x |

| Derivative 1 | 5-Cl | -H | 3x |

| Derivative 2 | 5-OCH₃ | -H | 0.5x |

| Derivative 3 | 5-CH₃ | -COCH₃ (Amide) | 5x |

| Derivative 4 | 5-CH₃ | -CH₃ | 1.2x |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this compound.

For this compound derivatives, the key rotatable bonds are between the phenyl ring and the aminomethyl group, and between the ring and the carboxylic acid group. The rotation around these bonds can be influenced by steric hindrance from substituents and by intramolecular hydrogen bonding.

Computational Modeling: Theoretical methods are widely used to perform conformational scans, which calculate the energy of the molecule as a bond is rotated. epstem.net This helps identify the most stable, low-energy conformations.

Experimental Analysis: Techniques like X-ray crystallography provide a precise picture of the molecule's conformation in the solid state. uky.edu Studies on related molecules, such as 3-(azidomethyl)benzoic acid, have shown that the flexibility of a side chain can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. nih.gov

The conformation of the aminomethyl side chain is particularly important as it determines the position of the amino group, which is often crucial for target recognition. Understanding the conformational preferences of these derivatives is vital for designing molecules that can adopt the optimal shape for binding. ethz.ch

The following table summarizes key structural features and their potential conformational impact.

| Structural Feature | Rotatable Bond | Potential Conformational Impact | Influencing Factors |

|---|---|---|---|

| Aminomethyl Group | Ring-CH₂ | Orients the amino group in space relative to the ring. | Steric hindrance from ortho substituents; intramolecular hydrogen bonding. |

| Carboxylic Acid Group | Ring-COOH | Determines the planarity with the ring and potential for dimer formation. | Formation of intermolecular hydrogen-bonded dimers in the solid state. |

| Substituents on Ring | N/A | Can create steric clashes that favor certain rotational conformations of side chains. | Size and position of the substituent. |

Iv. Advanced Analytical Methodologies in Research for 3 Aminomethyl 5 Methylbenzoic Acid

Spectroscopic Analysis Methods and Applications in Structural Elucidation Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the unambiguous identification and characterization of 3-(Aminomethyl)-5-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the exact structure of molecules in solution. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). In mechanistic studies, NMR is uniquely effective as it allows for the quantitative analysis of reaction mixtures over time, helping to identify intermediates, byproducts, and determine reaction kinetics. nih.gov

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton: the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the aminomethyl group, the amine protons, the methyl protons, and the acidic proton of the carboxyl group. The chemical shift, integration, and splitting pattern of each signal provide definitive structural information. Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar benzoic acid derivatives. rsc.orgdergipark.org.tr

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid | ¹H | ~12.0 - 13.0 | Singlet | Position can be broad and is solvent-dependent. |

| Aromatic | ¹H | ~7.0 - 8.0 | Singlets/Doublets | Three distinct signals expected for the protons on the substituted ring. |

| Aminomethyl (-CH₂-) | ¹H | ~3.8 - 4.2 | Singlet | Protons on the carbon adjacent to the amine. |

| Methyl (-CH₃) | ¹H | ~2.3 - 2.5 | Singlet | Protons of the methyl group on the aromatic ring. |

| Amine (-NH₂) | ¹H | Variable | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| Carboxylic Acid (-COOH) | ¹³C | ~165 - 175 | - | Carbonyl carbon. |

| Aromatic | ¹³C | ~120 - 145 | - | Six distinct signals expected for the ring carbons. |

| Aminomethyl (-CH₂-) | ¹³C | ~40 - 50 | - | Methylene carbon. |

| Methyl (-CH₃) | ¹³C | ~20 - 25 | - | Methyl carbon. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. This technique is particularly useful for monitoring chemical transformations, where the disappearance of reactant peaks and the appearance of product peaks confirm that a reaction has occurred. dergipark.org.tr

In the context of this compound, IR spectroscopy can verify the presence of the key functional groups: the carboxylic acid (O-H and C=O stretches), the amine (N-H stretch), and the aromatic ring (C-H and C=C stretches). For instance, if the carboxylic acid group is converted to an ester, the broad O-H stretch of the acid would disappear and a new C-O stretch characteristic of the ester would appear.

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |

| Amine | N-H Stretch | 3300 - 3500 | Medium, often two bands for -NH₂ |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, Weak to Medium |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium to Strong |

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. rsc.org When combined with separation techniques, it becomes a powerful tool for both qualitative and quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection capabilities of mass spectrometry. rsc.org The tandem mass spectrometry (LC-MS/MS) configuration further enhances specificity and is considered a gold standard for quantitative analysis in complex mixtures. journalofappliedbioanalysis.comresearchgate.net

In research involving this compound, LC-MS/MS is crucial for determining the purity of a synthesized batch and for quantifying the compound in various matrices. nih.gov The HPLC component separates the target compound from starting materials, byproducts, and other impurities. lcms.cz The eluent is then introduced into the mass spectrometer, where the compound is ionized. In MS/MS, a specific parent ion corresponding to the target molecule is selected and fragmented, and a specific fragment ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the sample. researchgate.net This makes it an invaluable tool for pharmacokinetic studies and metabolic profiling. journalofappliedbioanalysis.comnih.gov

Table 3: Example of LC-MS/MS Method Parameters for Purity Analysis

| Parameter | Description |

| LC Column | C18 Reverse-Phase (typical for polar compounds) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (Q1) | [M+H]⁺ corresponding to this compound |

| Fragment Ion (Q3) | A stable, high-intensity fragment ion specific to the compound |

| Analysis Goal | Purity assessment by calculating the area percentage of the main peak relative to all detected peaks. |

X-ray Diffraction Studies of Related Derivatives for Theoretical Model Validation

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles within the molecule as it exists in the crystal lattice. researchgate.net

While obtaining a suitable single crystal of this compound itself can be challenging, structural information can be obtained by studying its stable, crystalline derivatives (e.g., hydrochloride salt or ester derivatives). The experimental data from X-ray diffraction studies of these derivatives are invaluable for validating theoretical models. nih.gov Computational chemistry methods, such as Density Functional Theory (DFT), can predict the lowest energy conformation and geometric parameters of a molecule. By comparing the computationally predicted structure with the experimentally determined structure from X-ray diffraction, researchers can refine and validate their theoretical models, leading to a more accurate understanding of the molecule's intrinsic properties and intermolecular interactions. researchgate.netnih.gov

Chromatographic Separation Methods for Research Sample Preparation

Chromatography encompasses a range of techniques used to separate the components of a mixture. journalagent.com For research involving this compound, chromatographic methods are essential for the purification of the compound after synthesis and for the preparation of samples prior to analysis. nih.govrsc.org

Column chromatography is a common large-scale purification method. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a solvent or mixture of solvents) is based on the polarity of the target compound. bnmv.ac.in Given that this compound possesses both a polar carboxylic acid and a polar aminomethyl group, its separation requires careful selection of the chromatographic conditions to achieve effective purification from less polar or more polar impurities.

High-performance liquid chromatography (HPLC) is used for both analytical and preparative-scale separations, offering higher resolution and speed than traditional column chromatography. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is frequently employed for the purification and analysis of polar compounds like the title molecule.

Table 4: Summary of Chromatographic Methods for Sample Preparation

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

| Column Chromatography | Silica Gel (Normal Phase) | Ethyl Acetate/Hexane with modifier (e.g., methanol) | Large-scale purification of synthesis product. |

| Reverse-Phase HPLC | C18-bonded Silica | Water/Acetonitrile or Water/Methanol with acid (e.g., TFA) | High-purity sample preparation for analysis; purity assessment. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Similar to column chromatography | Rapid monitoring of reaction progress and fraction analysis. |

V. Theoretical and Computational Investigations of 3 Aminomethyl 5 Methylbenzoic Acid

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for determining the optimized, or ground state, geometry by finding the arrangement of atoms that corresponds to the lowest total energy. nih.govvjst.vn This process yields precise information on bond lengths, bond angles, and dihedral angles.

For a molecule like 3-(Aminomethyl)-5-methylbenzoic acid, DFT calculations would model the spatial arrangement of the benzoic acid core as influenced by the aminomethyl and methyl substituents. The geometry optimization would be carried out using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,p)), which defines the mathematical functions used to describe the electron orbitals. vjst.vnvjst.vn The resulting data provides a detailed three-dimensional picture of the molecule in its most stable energetic state. While specific experimental data for the title compound is not available, Table 1 presents typical parameters for the benzoic acid dimer, a related structure, calculated using DFT, illustrating the type of data generated. vjst.vn

Table 1: Illustrative Optimized Geometric Parameters for a Benzoic Acid Dimer (B3LYP/6-311++G(2d,p)) vjst.vn

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-O (carbonyl) | ~1.23 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | O-H | ~0.98 Å |

| Intermolecular H-Bond | O-H···O | ~1.64 Å |

| Bond Angle | C-C-C (ring) | ~120° |

Note: This data is for the related benzoic acid dimer and serves to illustrate the output of DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. vjst.vnuwosh.edu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. vjst.vnactascientific.com A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. actascientific.com

Time-Dependent DFT (TD-DFT) can be used to calculate electronic properties like excitation energies and predict UV-Vis absorption spectra. vjst.vn Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. dntb.gov.ua These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing insights into how the molecule will interact with other chemical species. uwosh.edudntb.gov.ua

Table 2: Key Electronic Properties Calculated via DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. actascientific.com | Relates to the molecule's electron-donating ability. actascientific.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. actascientific.com | Relates to the molecule's electron-accepting ability. actascientific.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). actascientific.com | Indicates chemical reactivity, stability, and optical properties. vjst.vnactascientific.com |

| Ionization Potential | The energy required to remove an electron from the molecule. actascientific.com | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the molecule's tendency to be reduced. |

| Global Electrophilicity (ω) | Measures the energy lowering due to maximal electron flow between a donor and acceptor. actascientific.com | Quantifies the molecule's strength as an electrophile. actascientific.com |

Non-Covalent Interaction Analysis and Hydrogen Bonding Networks

Non-covalent interactions are weaker than covalent bonds but are crucial in determining the three-dimensional structure, conformation, and aggregation behavior of molecules. mdpi.com For this compound, these interactions are particularly important due to the presence of both hydrogen bond donors (the -COOH and -NH2 groups) and acceptors (the oxygen and nitrogen atoms).

Both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions can be investigated. nih.gov Intramolecular hydrogen bonds, for instance, could form between the aminomethyl and carboxylic acid groups, influencing the molecule's preferred conformation. libretexts.org Intermolecular interactions dictate how molecules pack together in the solid state or associate in solution. nih.gov

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to analyze these forces. mdpi.comnih.govmdpi.com QTAIM examines the electron density to locate bond critical points (BCPs), which characterize the nature and strength of interactions. vjst.vn The NCI index provides a visual representation of non-covalent interactions in real space, distinguishing between strong attractive forces like hydrogen bonds and weaker van der Waals interactions. mdpi.comresearchgate.net Hirshfeld surface analysis is another tool used to visualize and quantify intermolecular contacts in a crystal lattice. dntb.gov.uanih.gov

Hydrogen bonding plays a paramount role in the structure of this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of a stable head-to-tail dimer with another molecule, a common motif for carboxylic acids. libretexts.orgucl.ac.uk Simultaneously, the aminomethyl group provides additional sites for hydrogen bonding (N-H···O and N-H···N), allowing for the formation of more extended and complex networks. mdpi.comresearchgate.net

These hydrogen bonds are the primary driving force for the self-assembly of molecules into specific, ordered structures such as chains, sheets, or three-dimensional networks in the solid state. ucl.ac.uknih.gov The interplay between different types of hydrogen bonds and other weaker interactions, like π-π stacking involving the benzene (B151609) ring, determines the final crystal packing arrangement. ucl.ac.uk The strength and geometry of these bonds directly influence the physical properties of the material, including its melting point and solubility.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations typically focus on static, single-molecule properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and molecular systems over time. nih.govmdpi.com These approaches are essential for understanding processes like conformational changes, molecular aggregation, and interactions with a solvent or other molecules.

Molecular Dynamics (MD) is a powerful simulation technique that calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.govmdpi.com In an MD simulation of this compound, researchers could observe how the molecule moves, rotates, and vibrates, and how it interacts with surrounding solvent molecules. This can provide insights into solvation effects and the initial stages of self-assembly. nih.gov

These simulations rely on force fields—a set of parameters and equations that describe the potential energy of the system—such as AMBER, CHARMM, or GROMOS. nih.gov For processes involving bond breaking or forming, or for higher accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. mdpi.com In a QM/MM simulation, the chemically active part of the system is treated with quantum mechanics, while the larger, less reactive environment is handled by the computationally less expensive molecular mechanics, providing a balance of accuracy and efficiency. mdpi.com These simulations can help bridge the gap between the properties of a single molecule and the behavior of the bulk material. researchgate.net

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking is a principal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method allows for the characterization of the binding mode and affinity, which are crucial for assessing the potential of a compound as a drug candidate. researchgate.net The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as binding energy. rsc.org

The interactions between the ligand and the active site residues of the protein are analyzed to understand the structural basis of the binding. researchgate.net Key interactions typically investigated include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 and -COOH groups on the ligand) and acceptors on the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: Involve charged groups, such as the carboxylate and protonated amino groups of the ligand, and charged residues in the protein's active site. nih.gov

For a molecule like this compound, docking studies would predict how its functional groups—the carboxylic acid, the aminomethyl group, and the methyl-substituted benzene ring—orient themselves within a target's binding pocket to achieve the most stable complex. While specific docking studies for this compound are not extensively detailed in the literature, the methodology is widely applied to benzoic acid derivatives to explore their potential as inhibitors for various enzymes, including those relevant to antiviral or anti-inflammatory research. nih.govscispace.com The results of such a study are typically presented in a table summarizing the predicted binding affinity and the key interacting amino acid residues.

Table 1: Illustrative Example of Molecular Docking Results for a Ligand This table is a conceptual representation of typical data generated from a molecular docking simulation.

| Target Protein | Ligand Pose | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase | 1 | -8.5 | TYR 211, GLU 116 | Hydrogen Bond |

| ASP 130 | Electrostatic | |||

| LEU 141 | Hydrophobic | |||

| Example Protease | 1 | -7.9 | HIS 41, GLY 143 | Hydrogen Bond |

| CYS 145 | Hydrogen Bond | |||

| MET 165 | Hydrophobic |

Conformational Dynamics Simulations

The simulation process begins by placing the molecule in a simulation box, often filled with explicit solvent molecules, and applying a force field (e.g., GAFF) to describe the interactions between atoms. ucl.ac.uk The system's trajectory is then calculated over a set period, typically nanoseconds to microseconds, allowing for the analysis of its dynamic behavior. ucl.ac.uknih.gov

Key insights from MD simulations include:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's atoms over time, researchers can assess its structural stability. nih.gov

Solvent Interactions: The simulations show how the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds. rsc.org

Self-Association: For substituted benzoic acids, MD simulations can investigate the tendency of molecules to associate in solution, for example, through the formation of hydrogen-bonded dimers or π-π stacking of the benzene rings. acs.orgchemrxiv.org

These simulations are crucial for understanding the behavior of the molecule in a biological context, as its conformation can significantly influence its ability to bind to a biological target. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information about a molecule's structure and vibrational modes, which can then be compared with experimental data from techniques like Infrared (IR), ¹H-NMR, and ¹³C-NMR spectroscopy for validation. nih.gov

A strong correlation between the calculated and experimental spectra confirms the accuracy of the computational model and the determined molecular structure. nih.gov For aminomethylbenzoic acid derivatives, studies have demonstrated a very close agreement between theoretical results obtained using methods like M062X/6-311++G(d,p) and experimental values. nih.gov

For example, calculated geometric parameters such as bond lengths and angles can be compared directly with data from X-ray diffraction. nih.gov Similarly, predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra, and calculated chemical shifts can be matched with experimental NMR data. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Structural Parameters for an Aminomethylbenzoic Acid Derivative Based on data for 2-ammonio-5-methylcarboxybenzene perchlorate, a related derivative. nih.gov

| Parameter | Bond | Experimental Value (Å) | Calculated Value (Å) |

| Bond Length | C1-C2 | 1.385 | 1.393 |

| Bond Length | C-O(H) | 1.309 | 1.353 |

| Bond Length | C=O | 1.203 | 1.212 |

| Bond Length | C-CH₃ | 1.507 | 1.505 |

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Aminomethylbenzoic Acid Derivative Based on data for 2-ammonio-5-methylcarboxybenzene perchlorate, a related derivative. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3448 | 3474 |

| N-H Asymmetric Stretch | 3100 | 3125 |

| C=O Stretch | 1700 | 1715 |

| C-C Ring Stretch | 1625 | 1630 |

Studies on Non-Linear Optical (NLO) Properties of Aminomethylbenzoic Acid Derivatives

Non-linear optical (NLO) materials are of significant interest for applications in telecommunications, optical switching, and data storage. nih.gov Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit strong NLO properties. Aminobenzoic acid derivatives are considered potential NLO candidates due to the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group. nih.gov

Computational chemistry is used to predict the NLO properties of molecules by calculating key quantum chemical parameters. nih.gov These parameters, derived from the molecule's response to an external electric field, include:

Average linear polarizability (α): Describes the linear response of the electron cloud to an electric field.

First hyperpolarizability (β): The primary determinant of second-order NLO activity. A higher β value indicates a stronger NLO response. nih.gov

Theoretical studies on aminomethylbenzoic acid derivatives have shown that their molecular structure influences these NLO parameters. By calculating these values, researchers can screen and identify promising candidates for NLO applications before undertaking complex and costly synthesis and experimental validation. nih.gov

Table 4: Calculated NLO Parameters for Aminomethylbenzoic Acid Derivatives Calculated using the M062X/6-311++G(d,p) method. nih.gov

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 2-ammonio-5-methylcarboxybenzene perchlorate | 2.95 | 114.12 | 169.17 |

| 4-(ammoniomethyl) carboxybenzene nitrate | 2.19 | 120.35 | 117.89 |

| 4-(ammoniomethyl)carboxybenzene perchlorate | 2.25 | 119.87 | 123.65 |

Vi. Biological Activities and Molecular Mechanisms in Research

Investigations into Enzyme Inhibition and Modulation by 3-(Aminomethyl)-5-methylbenzoic Acid Derivatives

The structural scaffold of this compound has served as a foundational element in the design of molecules with specific biological activities. Researchers have modified this core structure to create derivatives with enhanced potency and selectivity for various enzymatic targets. These studies are crucial in understanding the structure-activity relationships that govern the therapeutic potential of this class of compounds.

Soluble guanylyl cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a key role in processes such as vasodilation. wikipedia.org The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger with various physiological effects. nih.govfrontiersin.org

One notable derivative in this area is Cinaciguat (BAY 58-2667), a benzoic acid derivative that has been investigated for its ability to activate sGC. nih.govnih.gov Unlike NO, which requires the presence of a reduced heme group on the sGC enzyme for activation, Cinaciguat can activate the enzyme even when the heme group is oxidized or absent. nih.govnih.gov This NO- and heme-independent mechanism of action makes it a subject of interest for conditions associated with oxidative stress, where the efficacy of traditional NO-dependent signaling may be compromised. rcsb.org

The mechanism of action of Cinaciguat involves it acting as a heme mimetic. nih.govrcsb.org It displaces the heme group and occupies the heme pocket of the sGC enzyme. nih.gov This binding induces a conformational change in the enzyme, leading to its activation. nih.gov Specifically, the binding of Cinaciguat causes a rotation of the αF helix away from the heme pocket. nih.gov In addition to its activation properties, Cinaciguat has also been shown to stabilize the sGC enzyme, protecting it from degradation. unl.pt

| Compound | Mechanism of Action | Effect on sGC |

| Cinaciguat (BAY 58-2667) | Heme mimetic, NO- and heme-independent | Activation and stabilization |

Further research has focused on designing derivatives of BAY 58-2667 to enhance their sGC activation potential. By analyzing the crystal structure of BAY 58-2667 bound to the H-NOX domain of a homologous protein, researchers have designed new derivatives with improved activity. For instance, one derivative demonstrated a 4.8-fold greater activation of sGC compared to the parent compound, which was attributed to increased conformational distortion at the C-terminal region of the αF helix. rcsb.org

The structural motif of aminomethylbenzoic acid is also found in compounds with antifibrinolytic properties. These agents inhibit the dissolution of fibrin clots, a process known as fibrinolysis. The key enzyme in fibrinolysis is plasmin, which is generated from its inactive precursor, plasminogen. patsnap.com

Tranexamic acid, a synthetic derivative of the amino acid lysine, is a well-studied antifibrinolytic agent that shares structural similarities with aminomethylbenzoic acid derivatives. patsnap.comdroracle.ai Its mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen molecules. droracle.aidroracle.ai By occupying these sites, tranexamic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin and stabilizing the fibrin clot. patsnap.comdrugbank.com Aminomethylbenzoic acid is also recognized as an antifibrinolytic agent that works by inhibiting plasminogen activation. patsnap.comdrugbank.com

| Compound | Target | Mechanism of Action |

| Tranexamic acid | Plasminogen | Competitively inhibits plasminogen activation by binding to lysine-binding sites. patsnap.comdroracle.ai |

| Aminomethylbenzoic acid | Plasminogen | Inhibits plasminogen activation. patsnap.com |

In the realm of protease inhibition, derivatives of aminomethylbenzoic acid have also been explored. For instance, 3-(aminomethyl)phenylboronic acid has been used as a building block to synthesize inhibitors of the 20S proteasome, a key component of the cellular protein degradation machinery. nih.gov These inhibitors were designed to target the chymotryptic activity of the β5c subunit of the constitutive proteasome. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other proteins. nih.govyoutube.com Inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group that interacts with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.govresearchgate.net

While direct studies on this compound as an HDAC inhibitor are not prevalent, its structure contains features that could be incorporated into the design of such inhibitors. The carboxylic acid group could potentially act as a zinc-binding group, while the aminomethyl and methylbenzoic acid portions could serve as part of the linker and cap groups. Research into amino acid-derived HDAC inhibitors has shown that this class of compounds can effectively inhibit HDAC enzymes. nih.gov These studies provide a rationale for exploring derivatives of this compound as potential HDAC inhibitors. For example, some amino acid derivatives have been shown to be potent inhibitors of HDAC1. nih.gov The design of these inhibitors often involves modifying the amino acid scaffold to optimize interactions with the different components of the HDAC pharmacophore. nih.govresearchgate.net

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells. mdpi.com Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. researchgate.net

Research in this area has explored the use of a benzene-ring scaffold as a replacement for the pyranose ring of sialic acid, the natural substrate of neuraminidase, to develop simpler inhibitors. nih.gov One such benzoic acid inhibitor, BANA 207, demonstrated significantly improved inhibitory activity against Influenza B virus neuraminidase. nih.gov Structural analysis revealed that BANA 207 induces a novel conformational change in the active site of the enzyme, specifically affecting the orientation of the crucial residue Glu275. nih.gov This altered conformation creates a more accommodating pocket for the inhibitor, which may explain its increased potency. nih.gov

Furthermore, other studies have identified various 4-substituted benzoic acid derivatives as having moderate neuraminidase inhibitory activity. bohrium.com These findings suggest that the benzoic acid scaffold, including derivatives of this compound, could be a promising starting point for the development of novel neuraminidase inhibitors.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net

Research has identified several classes of PTP1B inhibitors, including those based on a benzoic acid scaffold. researchgate.net For example, a series of compounds featuring a thiazolidinone-coupled p-methylbenzoic acid moiety has been shown to be effective PTP1B inhibitors. nih.gov These inhibitors typically contain a phosphotyrosine (pTyr)-mimetic group that binds to the catalytic site of PTP1B and a lipophilic portion that occupies an adjacent non-catalytic secondary binding site. nih.gov The addition of hydroxyl or carboxylic acid groups to PTP1B inhibitors has been shown to enhance selectivity by interacting with specific residues within the enzyme's active site. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important for regulating blood glucose levels. nih.govbrieflands.com Inhibition of DPP-4 is a well-established therapeutic approach for the management of type 2 diabetes. wikipedia.org

The chemical structures of DPP-4 inhibitors are diverse and can be broadly categorized as peptidomimetics and non-peptidomimetics. frontiersin.org Within the non-peptidomimetic category, various heterocyclic scaffolds have been explored. Notably, a series of uracil-based benzoic acid and ester derivatives have been identified as novel DPP-4 inhibitors. nih.gov This indicates that the benzoic acid moiety can be effectively incorporated into the design of potent and selective DPP-4 inhibitors. The development of such inhibitors often involves structure-activity relationship (SAR) studies to optimize the interactions with the active site of the DPP-4 enzyme. nih.gov

Interaction with Biological Targets and Receptors (Molecular Level)

The therapeutic potential of a compound is fundamentally linked to its ability to interact with specific biological targets, such as enzymes and receptors. The characterization of these interactions provides critical insights into the compound's mechanism of action.

The binding of a ligand to an enzyme is a highly specific process governed by the three-dimensional structures of both the molecule and the enzyme's binding site. Key factors influencing these interactions include the amino acid composition of the binding site, hydrophobicity, and polarity nih.govresearchgate.net. Computational and experimental methods are used to model and confirm these interactions, which are crucial in drug discovery for identifying protein functions and potential off-target binding nih.gov.

In the context of derivatives, research has shown specific and strong interactions with key enzymes implicated in disease progression. For instance, molecular docking studies on novel coumarinylthiazolyl pyrazole derivatives, which share structural motifs with benzoic acid derivatives, revealed strong interactions with the vascular endothelial growth factor receptor 2 (VEGFR-2) researchgate.net. VEGFR-2 is a critical enzyme in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis researchgate.net. The ability of these derivatives to bind effectively to this receptor suggests a potential mechanism for their antiproliferative activity researchgate.net.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is the development of agents that can selectively induce apoptosis in tumor cells . Various derivatives of benzoic acid and related heterocyclic compounds have demonstrated the ability to trigger apoptotic pathways in different cancer cell lines.

The mechanisms of apoptosis are complex and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways . Research on different derivatives indicates the involvement of both. For example, certain 4-thiazolidinone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways, evidenced by a reduction in mitochondrial membrane potential and the activation of a cascade of caspases, including caspases 7, 8, 9, and 10 mdpi.com.

Studies on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives found that they significantly suppressed the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing G2/M phase cell-cycle arrest and apoptosis nih.gov. This process was associated with a marked increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade nih.gov. Similarly, other novel compounds have been observed to enhance late-stage apoptosis in liver cancer cell lines (Huh-7 and HepG-2) and induce cell cycle arrest at the G1 phase researchgate.net.

The intrinsic pathway is often characterized by the involvement of the p53 tumor suppressor protein and the release of cytochrome c from the mitochondria. For instance, the ATP analog 3'-Me ATP was found to induce apoptosis in HeP2 and SiHa cells primarily via the intrinsic mitochondrial pathway, indicated by an increase in p53 expression, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 nih.gov.

The table below summarizes the apoptotic effects of various derivatives in different cancer cell lines as reported in research literature.

| Derivative Class | Cell Line(s) | Key Molecular Events | Research Finding |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MCF-7, MDA-MB-468 (Breast Cancer) | Increased caspase-3 activity, cell-cycle arrest at G2/M phase. | The compounds exhibited significant anti-proliferative effects by inducing apoptosis. nih.gov |

| Ethyl 2-acylated aminobenzo[b]thiophene derivative | MCF-7 (Breast Cancer) | Induction of early and late apoptosis, cell cycle arrest at G2/M and S phases. | The compound effectively induced apoptosis and necrosis in MCF-7 cells. mdpi.com |

| Novel chromone derivatives | Huh-7, HepG-2 (Liver Cancer) | Enhanced late apoptosis, cell cycle arrest at G1 phase. | The compounds displayed notable antiproliferative effects, benchmarked against doxorubicin. researchgate.net |

| 4-Thiazolidinone derivatives | MCF-7 (Breast Cancer) | Reduced mitochondrial membrane potential, activation of caspases 7, 8, 9, and 10, increased expression of p53, Bax, and cytochrome C. | The compounds induced apoptosis through both intrinsic and extrinsic pathways. mdpi.com |

Research on Antimicrobial Properties of Synthesized Derivatives

The emergence of multidrug-resistant bacteria presents a significant global health challenge, driving the search for new antimicrobial agents with novel mechanisms of action nih.gov. Derivatives of benzoic acid have been a subject of interest in this area, with various synthesized compounds showing promising activity against a range of microbial pathogens.

Research has focused on modifying the core structure to enhance potency and broaden the spectrum of activity. A study involving a series of Schiff bases and esters derived from p-amino benzoic acid (PABA) demonstrated that these modifications could yield compounds with significant antibacterial and antifungal properties chitkara.edu.in. The antimicrobial potential was evaluated using the tube dilution method to determine the minimum inhibitory concentration (MIC). In this series, Schiff's bases were generally found to be more potent than the ester derivatives chitkara.edu.in. For example, the compound N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was identified as the most potent against Bacillus subtilis chitkara.edu.in.

Other research has explored different structural classes. A novel p-Hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, showed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli mdpi.com. Furthermore, synthesized 5-methylbenzo[c]phenanthridinium derivatives displayed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) nih.gov.

The table below presents findings on the antimicrobial activity of various synthesized derivatives.

| Derivative/Compound | Target Microorganism(s) | Activity Measurement (pMIC or MIC) | Key Finding |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | pMIC = 1.82 µM/ml | Was found to be the most potent against S. aureus among the synthesized PABA derivatives. chitkara.edu.in |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml | Showed the most promise as an antibacterial agent against B. subtilis, comparable to norfloxacin. chitkara.edu.in |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus, Escherichia coli | MIC = 100 μg/mL | Demonstrated moderate antibacterial activity. mdpi.com |

| 1-phenyl-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride | Staphylococcus aureus (MRSA), Enterococcus faecalis (VRE) | MIC values reported | The presence of a 1-phenyl substituent significantly enhanced antibacterial activity. nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacterial strains | Not specified | Exhibited antimicrobial activity against Gram-positive bacteria. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.